

A Technical Guide to Avenanthramide D: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramide D (Avn D) is a phenolic alkaloid belonging to the avenanthramide class of compounds, which are found almost exclusively in oats (Avena sativa). Structurally, it is a conjugate of p-coumaric acid and anthranilic acid.[1] Like other avenanthramides, Avn D is recognized for its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for research in dermatology, cardiovascular health, and oncology.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of **Avenanthramide D**, its biological activity with a focus on relevant signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties of Avenanthramide D

The physical and chemical properties of **Avenanthramide D** are summarized in the table below. While some specific experimental values for **Avenanthramide D** are not readily available in the literature, data from the closely related Avenanthramide A are provided for reference where applicable.



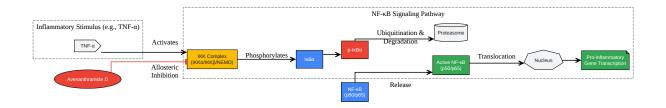
Property	Value
Molecular Formula	C16H13NO4
Molecular Weight	283.28 g/mol [4][5]
CAS Number	115610-36-1[4]
Appearance	Light yellow to yellow solid[4]
Melting Point	Data not available. For reference, the melting point of Avenanthramide A is reported as 258 °C and 277 °C.[6][7]
Boiling Point	Data not available. The estimated boiling point for Avenanthramide A is 644-645 °C.[8]
Solubility	Soluble in Dimethyl sulfoxide (DMSO) (50 mg/mL), methanol, ethanol, ethyl acetate, diethyl ether, and aqueous acetone.[4][9][10] Sparingly soluble in aqueous buffers; solubility in water is pH-dependent.[2][9]
Storage Conditions	Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Purity (Commercial)	>95% by HPLC[1]

Biological Activity and Signaling Pathways

Avenanthramide D exhibits significant anti-inflammatory and antioxidant activities.[2][3] The primary mechanism for its anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9]

Avenanthramides have been shown to act as allosteric inhibitors of IkB kinase β (IKK β). This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IkB α . As a result, the NF-kB p50-p65 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for cytokines like IL-6 and IL-8.[9]





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Figure 1: Inhibition of the NF-κB signaling pathway by **Avenanthramide D**.

Experimental Protocols Synthesis of Avenanthramide D in Engineered Escherichia coli

Avenanthramide D can be synthesized from glucose in engineered E. coli. The following provides a methodological overview based on published research.[1]

- 1. Genetic Engineering of E. coli
- Host Strain: E. coli strain, potentially with a trpD deletion to increase the availability of the precursor anthranilate.
- Plasmids and Genes: Introduce plasmids expressing the following enzymes:
 - Tyrosine ammonia lyase (TAL) to convert tyrosine to p-coumaric acid.
 - 4-coumarate:coenzyme A ligase (4CL) to activate p-coumaric acid to its CoA thioester.
 - Anthranilate synthase (trpEG) to increase the production of anthranilate.



 Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) to catalyze the condensation of p-coumaroyl-CoA and anthranilate to form **Avenanthramide D**.

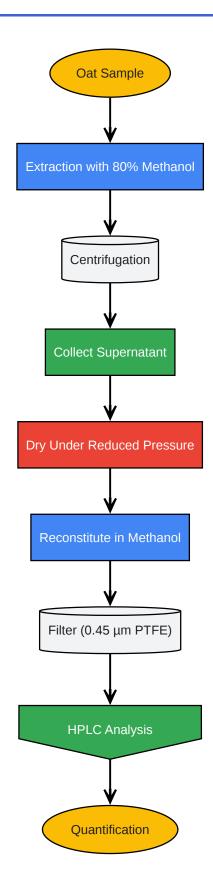
2. Culture and Induction

- Culture the engineered E. coli in a suitable medium (e.g., LB or a defined minimal medium) with appropriate antibiotics for plasmid maintenance.
- Grow the culture to a specific optical density (e.g., OD₆₀₀ of 0.6-0.8) at an optimal temperature (e.g., 37°C).
- Induce protein expression with an appropriate inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 20-30°C) for an extended period (e.g., 16-24 hours) to allow for product formation.
- 3. Extraction and Purification
- Harvest the cells by centrifugation.
- Lyse the cells using sonication or chemical lysis.
- Centrifuge the lysate to pellet cell debris.
- The supernatant containing **Avenanthramide D** can be purified using techniques such as liquid-liquid extraction with a solvent like ethyl acetate, followed by preparative High-Performance Liquid Chromatography (HPLC).

Extraction and Analysis of Avenanthramide D from Oats

The following protocol outlines the extraction of avenanthramides from oat flour and their analysis by HPLC.





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